molecular formula C37H46N6O5S2 B12756670 2,4,7,12-Tetraazatridecan-13-oic acid, 1-(2-cyclopropyl-4-thiazolyl)-10-hydroxy-2-methyl-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- CAS No. 165315-24-2

2,4,7,12-Tetraazatridecan-13-oic acid, 1-(2-cyclopropyl-4-thiazolyl)-10-hydroxy-2-methyl-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-

Cat. No.: B12756670
CAS No.: 165315-24-2
M. Wt: 718.9 g/mol
InChI Key: SGKISNUYKPQMNU-XGKFQTDJSA-N
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Description

2,4,7,12-Tetraazatridecan-13-oic acid, 1-(2-cyclopropyl-4-thiazolyl)-10-hydroxy-2-methyl-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as cyclization, esterification, and hydroxylation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of ester bonds in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structural features could enable it to act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and materials. Its unique properties can enhance the performance and functionality of various products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,7,12-Tetraazatridecan-13-oic acid derivatives
  • Thiazole-containing compounds
  • Hydroxy-substituted esters

Uniqueness

This compound’s uniqueness lies in its combination of functional groups and structural complexity. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and stability, making it a valuable tool for scientific research and industrial applications.

Properties

CAS No.

165315-24-2

Molecular Formula

C37H46N6O5S2

Molecular Weight

718.9 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[(2-cyclopropyl-1,3-thiazol-4-yl)methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C37H46N6O5S2/c1-24(2)33(42-36(46)43(3)20-29-22-49-35(40-29)27-14-15-27)34(45)39-28(16-25-10-6-4-7-11-25)18-32(44)31(17-26-12-8-5-9-13-26)41-37(47)48-21-30-19-38-23-50-30/h4-13,19,22-24,27-28,31-33,44H,14-18,20-21H2,1-3H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1

InChI Key

SGKISNUYKPQMNU-XGKFQTDJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C5CC5

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C5CC5

Origin of Product

United States

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